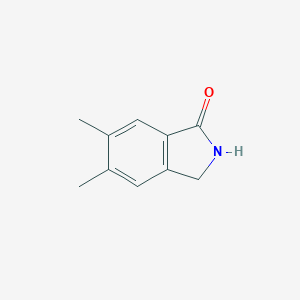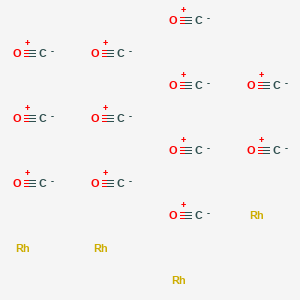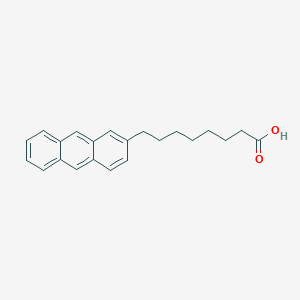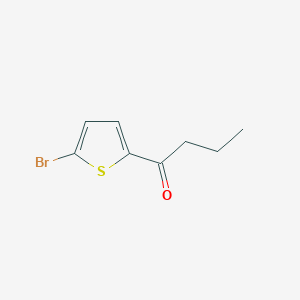
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as CF3-BTTP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. CF3-BTTP is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Mechanism Of Action
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide works by binding to specific proteins in the body, such as carbonic anhydrase and lactate dehydrogenase, which are involved in various physiological processes. This binding can lead to changes in the activity of these proteins, which can have downstream effects on various cellular processes.
Biochemical And Physiological Effects
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has been shown to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, inhibition of lactate dehydrogenase activity, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has several advantages for use in laboratory experiments, including its high purity and stability, its ability to selectively bind to specific proteins, and its potential as a therapeutic agent. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several potential future directions for research on 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, including:
1. Further studies on its potential as a diagnostic tool for detecting cancer cells
2. Development of new synthetic methods for producing 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide more efficiently and cost-effectively
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's
4. Exploration of its potential as a tool for studying the role of specific proteins in various physiological processes.
In conclusion, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and its potential as a diagnostic and therapeutic agent.
Synthesis Methods
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzenesulfonamide with trifluoroacetic anhydride to produce 4-nitrobenzenesulfonyl trifluoroacetamide. This intermediate is then reacted with thionyl chloride to produce 4-nitrobenzenesulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 2-aminopropanoic acid to produce 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide.
Scientific Research Applications
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to have potential as a diagnostic tool for detecting cancer cells, as well as a potential therapeutic agent for treating cancer and other diseases.
properties
CAS RN |
101063-98-3 |
|---|---|
Product Name |
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
Molecular Formula |
C11H9F3N2O4S |
Molecular Weight |
322.26 g/mol |
IUPAC Name |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H9F3N2O4S/c12-11(13,14)6-1-2-8-7(5-6)15-9(3-4-10(17)18)16-21(8,19)20/h1-2,5H,3-4H2,(H,15,16)(H,17,18) |
InChI Key |
TZJDLBNNZRXBHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



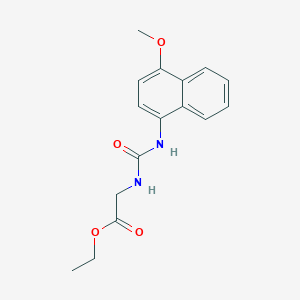
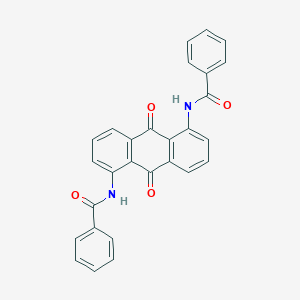
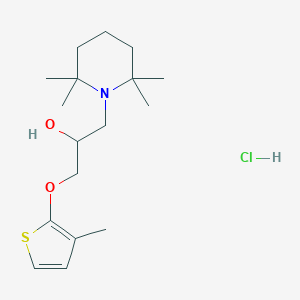
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
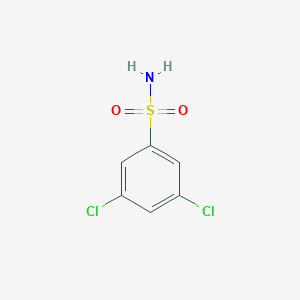
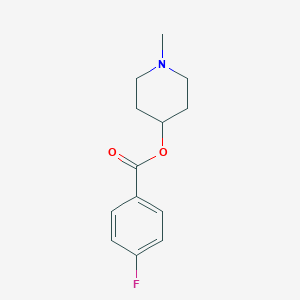

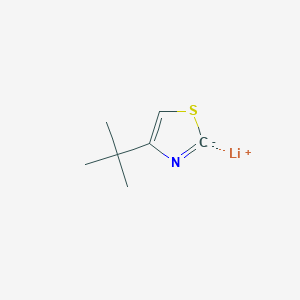
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
